Cas no 888454-50-0 (3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide structure
888454-50-0 structure
商品名:3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS番号:888454-50-0
MF:C25H21ClN2O5
メガワット:464.897645711899
CID:6043280
PubChem ID:16818173

3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, 3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3,4-dimethoxyphenyl)-
    • 3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • AB00677326-01
    • 3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
    • AKOS024617352
    • F1883-1326
    • 3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 888454-50-0
    • インチ: 1S/C25H21ClN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29)
    • InChIKey: PRRQLRUJWLWUCU-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=CC=C2C(NC(CC2=CC=C(Cl)C=C2)=O)=C1C(NC1=CC=C(OC)C(OC)=C1)=O

計算された属性

  • せいみつぶんしりょう: 464.1138995g/mol
  • どういたいしつりょう: 464.1138995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 671
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 89.8Ų

じっけんとくせい

  • 密度みつど: 1.371±0.06 g/cm3(Predicted)
  • ふってん: 612.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 11.09±0.70(Predicted)

3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-1326-2mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1326-20mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1326-75mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-1326-4mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-1326-5mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1326-20μmol
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-1326-40mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1326-3mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1883-1326-15mg
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1883-1326-10μmol
3-[2-(4-chlorophenyl)acetamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888454-50-0 90%+
10μl
$69.0 2023-05-17

3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide 関連文献

3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 888454-50-0 and Product Name: 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

The compound with the CAS number 888454-50-0 and the product name 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The intricate arrangement of functional groups, including acetamido, chlorophenyl, dimethoxyphenyl, and benzofuran, makes this molecule a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in designing molecules that can modulate various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. The structural features of 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide suggest that it may interact with multiple targets, making it a versatile tool for research purposes. The presence of the benzofuran core is particularly noteworthy, as benzofuran derivatives have been extensively studied for their pharmacological properties.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel therapeutic agents. The acetamido group provides a site for further chemical modification, allowing researchers to fine-tune the biological activity of the molecule. Additionally, the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents introduce electronic and steric effects that can influence how the compound interacts with biological targets. These features make it an attractive candidate for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. In the case of 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, computational studies have suggested that it may exhibit inhibitory activity against certain enzymes implicated in disease pathways. This hypothesis has been supported by preliminary experimental data obtained from in vitro assays.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of the molecule. These synthetic strategies not only highlight the expertise of the research team but also demonstrate the feasibility of producing such intricate molecules on a larger scale.

As research continues to uncover new therapeutic targets, compounds like 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide will play an increasingly important role in drug discovery efforts. The ability to modify specific functional groups while maintaining overall structural integrity allows for the exploration of diverse biological activities. This flexibility is essential for developing molecules that can effectively interact with biological systems without causing unintended side effects.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for researchers studying molecular recognition processes in biology. By understanding how this molecule interacts with its targets, scientists can gain insights into fundamental mechanisms that underlie various diseases. These insights may lead to the development of new therapeutic strategies tailored to specific disease states.

In conclusion, 3-2-(4-chlorophenyl)acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further investigation in drug discovery and development. As research progresses, this compound is likely to play an important role in advancing our understanding of biological pathways and developing novel therapeutic agents.

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